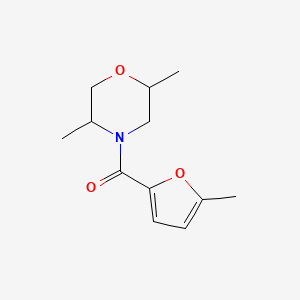
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFMM is a heterocyclic compound that contains a morpholine ring and a furan ring, which makes it a unique compound with diverse applications.
作用機序
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to interact with specific enzymes and proteins, leading to the inhibition of cellular processes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
実験室実験の利点と制限
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone in scientific research. One potential application is in the development of novel chemotherapeutic agents for the treatment of cancer. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another potential application is in the development of antifungal drugs. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant antifungal properties, and further research is needed to explore its potential as an antifungal agent.
Conclusion
In conclusion, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a unique compound with diverse applications in scientific research. It has significant anticancer and antifungal properties and has been used in the development of novel chemotherapeutic agents and antifungal drugs. Further research is needed to explore its potential in these areas and to identify new applications for this compound.
合成法
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,5-dimethylmorpholine with 2,5-dimethylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid, and the resulting product is purified through a series of chromatographic techniques.
科学的研究の応用
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been used in the development of novel chemotherapeutic agents. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to possess antifungal properties and has been used in the development of antifungal drugs.
特性
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-15-10(3)6-13(8)12(14)11-5-4-9(2)16-11/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXELGGUYUWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)


